6-Fluoro-7-hydroxy-8-methylchroman-4-one
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Overview
Description
6-Fluoro-7-hydroxy-8-methylchroman-4-one is a synthetic organic compound with the molecular formula C10H9FO3 It is a derivative of chromanone, characterized by the presence of a fluorine atom at the 6th position, a hydroxyl group at the 7th position, and a methyl group at the 8th position on the chromanone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-7-hydroxy-8-methylchroman-4-one typically involves the introduction of the fluorine atom, hydroxyl group, and methyl group onto the chromanone core. One common method involves the use of fluorinated precursors and selective hydroxylation and methylation reactions. The reaction conditions often include the use of catalysts, specific solvents, and controlled temperatures to achieve the desired product with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This can include continuous flow reactors, automated synthesis systems, and advanced purification techniques to produce the compound in bulk quantities .
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-7-hydroxy-8-methylchroman-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl group in the chromanone ring can be reduced to form alcohols.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones, while reduction of the carbonyl group can produce alcohols .
Scientific Research Applications
6-Fluoro-7-hydroxy-8-methylchroman-4-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 6-Fluoro-7-hydroxy-8-methylchroman-4-one involves its interaction with specific molecular targets and pathways. The hydroxyl and fluorine groups play a crucial role in its binding affinity and activity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
7-Hydroxy-8-methyl-4’-methoxy-6-formylisoflavone: A derivative with similar structural features but different functional groups.
6-Fluoro-8-methylchroman-4-one: Lacks the hydroxyl group at the 7th position.
7-Hydroxychromone derivatives: Compounds with similar core structures but different substituents.
Uniqueness
6-Fluoro-7-hydroxy-8-methylchroman-4-one is unique due to the specific combination of fluorine, hydroxyl, and methyl groups on the chromanone ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C10H9FO3 |
---|---|
Molecular Weight |
196.17 g/mol |
IUPAC Name |
6-fluoro-7-hydroxy-8-methyl-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C10H9FO3/c1-5-9(13)7(11)4-6-8(12)2-3-14-10(5)6/h4,13H,2-3H2,1H3 |
InChI Key |
ULFXKGOXQDAVPW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC(=C1O)F)C(=O)CCO2 |
Origin of Product |
United States |
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